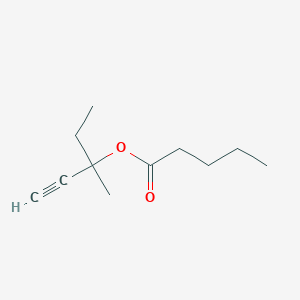
3-Methylpent-1-yn-3-yl pentanoate
Description
3-Methylpent-1-yn-3-yl pentanoate is an ester characterized by a pentanoate group (C₅H₉O₂) bonded to a substituted propargyl alcohol derivative (3-methylpent-1-yn-3-ol). This compound features a terminal alkyne group (C≡CH) and a branched methyl group at the third carbon of the pentynol moiety.
Properties
CAS No. |
100052-96-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl pentanoate |
InChI |
InChI=1S/C11H18O2/c1-5-8-9-10(12)13-11(4,6-2)7-3/h2H,5,7-9H2,1,3-4H3 |
InChI Key |
VPRSZLJKLQGADQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(C)(CC)C#C |
Canonical SMILES |
CCCCC(=O)OC(C)(CC)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Similar Esters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


